molecular formula C12H18O B026346 Majantol CAS No. 103694-68-4

Majantol

Cat. No.: B026346
CAS No.: 103694-68-4
M. Wt: 178.27 g/mol
InChI Key: FYMOBFDUZIDKMI-UHFFFAOYSA-N
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Description

Majantol, also known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aromatic compound widely used in the fragrance industry. It is known for its fresh, floral, and aldehydic scent, reminiscent of lily-of-the-valley flowers. This compound is not found in nature and is exclusively produced through synthetic means .

Preparation Methods

Synthetic Routes and Reaction Conditions: Majantol is primarily synthesized through the alkylation of isobutyraldehyde followed by reduction. The process involves the following steps:

    Alkylation: Isobutyraldehyde is alkylated with a suitable alkylating agent under controlled conditions.

    Reduction: The resulting aldehyde is then reduced to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Majantol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Majantol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Majantol is often compared with other similar compounds in the fragrance industry:

    Lilial: Known for its strong floral scent, but more heavily regulated due to potential allergenic effects.

    Bourgeonal: Another floral aldehyde with a similar scent profile but different regulatory status.

    Hydroxycitronellal: Shares olfactive similarities but is more aqueous in nature.

Uniqueness: this compound is unique in its balance of floral and aldehydic notes, making it a versatile ingredient in various fragrance formulations. Its relatively lower regulatory restrictions compared to some other compounds also contribute to its widespread use .

Properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMOBFDUZIDKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051520
Record name 2,2-Dimethyl-3-(3-methylphenyl)propanol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanol, .beta.,.beta.,3-trimethyl-
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CAS No.

103694-68-4
Record name Majantol
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Record name Majantol
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Record name Benzenepropanol, .beta.,.beta.,3-trimethyl-
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Record name 2,2-Dimethyl-3-(3-methylphenyl)propanol
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Record name 3-(2,2-dimethyl-3-hydroxypropyl)toluene
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Record name 3-(2,2-dimethyl-3-hydroxypropyl) toluene
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Record name TRIMETHYLBENZENEPROPANOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

44 g of 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde (according to Example 3) were added in small portions under argon and at 20° C. to a pre-mix of 150 ml of isopropanol and 3.8 g of sodium borohydride. The entire mixture was stirred for 24 hours at 20° C. Excess sodium borohydride was then decomposed by the dropwise addition of 2N HCl. The reaction mixture was then taken up in 150 ml of diethyl ether and extracted with water, 2N NaOH and, again, with water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is majantol and where is it found?

A1: this compound, also known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic fragrance ingredient [, ]. It possesses a floral and fruity scent, reminiscent of lily of the valley, jasmine, and orange blossom []. Due to its pleasant odor, this compound is incorporated into various personal care products, including perfumes, cosmetics, soaps, detergents, fabric softeners, and perfumed sanitary napkins [].

Q2: Are there any safety concerns regarding this compound?

A2: Yes, this compound has been identified as a potential contact allergen in humans, despite showing negative results in predictive animal tests [, ]. Studies have reported cases of allergic contact dermatitis (ACD) attributed to this compound, particularly in adolescent children [, ]. While its use in cosmetics is regulated by the International Fragrance Association (IFRA) [], its presence in other products might be less controlled, making avoidance difficult for sensitized individuals [].

Q3: How common is this compound allergy?

A3: Research suggests that contact allergy to this compound is relatively infrequent but appears to be increasing [, ]. A study in Germany found a 0.5% prevalence of this compound allergy among 6573 eczema patients undergoing patch testing []. Other studies focusing on fragrance-sensitive individuals reported higher prevalence rates, ranging from 3.2% to 5.4% []. This discrepancy highlights the importance of considering this compound in patch testing, particularly for individuals with suspected fragrance allergies.

Q4: What are the structural characteristics of this compound?

A4: this compound (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol) can be further characterized by its molecular formula (C12H18O) and molecular weight (178.27 g/mol) []. While spectroscopic data is not extensively discussed in the provided research, its synthesis has been analyzed using 1H NMR, IR, and GC-MS techniques [].

Q5: Are there any structural analogs of this compound and how do their properties differ?

A5: Yes, researchers have synthesized silicon and germanium-containing analogs of this compound, named sila-majantol and germa-majantol, respectively [, ]. These analogs exhibit intriguing variations in their odor profiles compared to this compound. Sila-majantol, while possessing a less intense odor, retains a lily-of-the-valley character with terpineol-like notes. In contrast, germa-majantol exhibits a very weak and less characteristic odor []. These findings underscore the significant impact of bioisosteric carbon/silicon/germanium substitutions on the sensory properties of fragrance compounds [, ].

Q6: What are the implications of the varying sensory profiles of this compound and its analogs?

A6: The diverse odor characteristics of this compound, sila-majantol, and germa-majantol offer valuable insights into the structure-odor relationship in fragrance chemistry [, ]. This knowledge can be leveraged for odorant design, potentially leading to the development of novel fragrance compounds with tailored sensory profiles []. Further research into the bioisosteric carbon/silicon switch strategy could unlock new possibilities for creating innovative and desirable scents in the fragrance industry [].

Q7: Are there any known cases of contact dermatitis linked to other compounds found in products containing this compound?

A7: Yes, a study highlighted the potential for contact dermatitis caused by gum mastic, another ingredient often found in surgical adhesives like Mastisol, which can also contain this compound []. This research found a high prevalence of gum mastic allergy (72%) among Mastisol-allergic patients []. Furthermore, cross-reactivity between gum mastic and other fragrance-related materials, including this compound, was observed []. This emphasizes the importance of considering the allergenic potential of all ingredients in a product, especially when diagnosing contact dermatitis related to complex mixtures like adhesives and cosmetics.

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